molecular formula C12H9BrFN B8446030 2-Bromo-6-(2-fluoro-benzyl)-pyridine

2-Bromo-6-(2-fluoro-benzyl)-pyridine

Cat. No. B8446030
M. Wt: 266.11 g/mol
InChI Key: AMSJWYYJMXRBII-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

A solution of 2-fluoro-benzylzinc bromide was added to 2,6-dibromo-pyridine (1.25 g, 5.27 mmol) then tetrakis(triphenylphosphine)palladium(0) (0.122 g, 0.106 mmol) was added and the reaction was heated to 68° C. for 4 hours. After cooling, silica gel was added to the reaction and it was concentrated to near-dryness. The silica gel was loaded onto a column of silica gel for purification to afford thet title compound.
Name
2-fluoro-benzylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.122 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Zn+].[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14](Br)[N:13]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:5][C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[F:2])[N:13]=1 |f:0.1,^1:22,24,43,62|

Inputs

Step One
Name
2-fluoro-benzylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].FC1=C(C[Zn+])C=CC=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
0.122 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
silica gel was added to the reaction and it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to near-dryness
CUSTOM
Type
CUSTOM
Details
The silica gel was loaded onto a column of silica gel for purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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